Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone ring, a chlorophenyl group, and a ureido linkage, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidinone intermediate.
Ureido linkage formation: The ureido group is introduced through a reaction between an isocyanate and an amine derivative of the pyrrolidinone intermediate.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the ureido linkage can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity or modulate receptor function through these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-((1-phenyl-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate: Similar structure but lacks the chlorine atom.
Ethyl 3-(3-((1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate: Contains a methyl group instead of a chlorine atom.
Uniqueness
Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs.
Properties
IUPAC Name |
ethyl 3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4/c1-2-25-16(23)7-8-19-17(24)20-10-12-9-15(22)21(11-12)14-5-3-13(18)4-6-14/h3-6,12H,2,7-11H2,1H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKYCZVRZXKWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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